POLY[2-METHOXY-5-(3′,7′-DIMETHYLOCTYLOXY)-1,4-PHENYLENEVINYLENE] POLY[2-METHOXY-5-(3′,7′-DIMETHYLOCTYLOXY)-1,4-PHENYLENEVINYLENE] Haloperidol is a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic activities. Haloperidol competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, thereby eliminating dopamine neurotransmission and leading to antidelusionary and antihallucinagenic effects. Antagonistic activity mediated through D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) accounts for its antiemetic activity.
Haloperidol, also known as haldol or keselen, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol is a drug which is used for the treatment of schizophrenia [l2016] for the treatment of acute psychosis in acutely agitated schizophrenic patients with moderately severe to very severe symptoms [l2016] for the treatment of severe behavioral or psychological symptoms of dementia [l2016] for the treatment of delirium in the pediatric intensive care unit [l2016] for the treatment of agitation or delirium [l2016] for agitation† or delirium in adult patients with no underlying psychiatric illness [l2016] for use as a second-line agent for rescue treatment of chemotherapy-induced nausea/vomiting [l2016] for the treatment of irritability associated with autistic disorder [l2016] for the treatment of tics and vocal utterances associated with tourette's syndrome [l2016] for the treatment of severe behavioral problems associated with oppositional defiant disorder or other disruptive behavioral disorders, or for the treatment of attention-deficit hyperactivity disorder (adhd) in pediatric patients who show excessive motor activity with accompanying conduct disorders [l2016]. Haloperidol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Haloperidol has been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol is primarily located in the cytoplasm and membrane (predicted from logP). Haloperidol is a potentially toxic compound.
Haloperidol is a conventional antipsychotic agent used in the treatment of acute and chronic psychosis. Haloperidol therapy is commonly associated with minor serum aminotransferase elevations and in very rare instances has been linked to clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.: 177716-59-5
VCID: VC0065202
InChI: InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
SMILES: C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Molecular Formula: C21H23ClFNO2
Molecular Weight: 375.9 g/mol

POLY[2-METHOXY-5-(3′,7′-DIMETHYLOCTYLOXY)-1,4-PHENYLENEVINYLENE]

CAS No.: 177716-59-5

Main Products

VCID: VC0065202

Molecular Formula: C21H23ClFNO2

Molecular Weight: 375.9 g/mol

POLY[2-METHOXY-5-(3′,7′-DIMETHYLOCTYLOXY)-1,4-PHENYLENEVINYLENE] - 177716-59-5

CAS No. 177716-59-5
Product Name POLY[2-METHOXY-5-(3′,7′-DIMETHYLOCTYLOXY)-1,4-PHENYLENEVINYLENE]
Molecular Formula C21H23ClFNO2
Molecular Weight 375.9 g/mol
IUPAC Name 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Standard InChI InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Standard InChIKey LNEPOXFFQSENCJ-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Colorform Crystals
WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER
Melting Point 148
151.5 °C
151.5°C
Physical Description Solid
Description Haloperidol is a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic activities. Haloperidol competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, thereby eliminating dopamine neurotransmission and leading to antidelusionary and antihallucinagenic effects. Antagonistic activity mediated through D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) accounts for its antiemetic activity.
Haloperidol, also known as haldol or keselen, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol is a drug which is used for the treatment of schizophrenia [l2016] for the treatment of acute psychosis in acutely agitated schizophrenic patients with moderately severe to very severe symptoms [l2016] for the treatment of severe behavioral or psychological symptoms of dementia [l2016] for the treatment of delirium in the pediatric intensive care unit [l2016] for the treatment of agitation or delirium [l2016] for agitation† or delirium in adult patients with no underlying psychiatric illness [l2016] for use as a second-line agent for rescue treatment of chemotherapy-induced nausea/vomiting [l2016] for the treatment of irritability associated with autistic disorder [l2016] for the treatment of tics and vocal utterances associated with tourette's syndrome [l2016] for the treatment of severe behavioral problems associated with oppositional defiant disorder or other disruptive behavioral disorders, or for the treatment of attention-deficit hyperactivity disorder (adhd) in pediatric patients who show excessive motor activity with accompanying conduct disorders [l2016]. Haloperidol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Haloperidol has been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol is primarily located in the cytoplasm and membrane (predicted from logP). Haloperidol is a potentially toxic compound.
Haloperidol is a conventional antipsychotic agent used in the treatment of acute and chronic psychosis. Haloperidol therapy is commonly associated with minor serum aminotransferase elevations and in very rare instances has been linked to clinically apparent acute liver injury.
Solubility 14 mg/L (at 25 °C)
3.72e-05 M
In water, 1.4X10+1 mg/L @ 25 °C
16.7 mg/ml in alcohol at 25 °C
Freely sol in chloroform, methanol, acetone, benzene, dil acids
4.46e-03 g/L
23.5 [ug/mL]
Synonyms Haldol
Haloperidol
Vapor Pressure 4.8X10-11 mm Hg @ 25 °C /Estimated/
PubChem Compound 3559
Last Modified Nov 11 2021
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